molecular formula C17H10Cl2F3N3S2 B2812579 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate CAS No. 478080-21-6

3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate

Cat. No.: B2812579
CAS No.: 478080-21-6
M. Wt: 448.3
InChI Key: HVTAYTKCLRVPOM-KQWNVCNZSA-N
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Description

3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate is a complex organic compound that features a trifluoromethyl group, dichlorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with 2,4-dichlorobenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-1,2,3-thiadiazole-5-carbimidothioate
  • 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate

Uniqueness

The presence of the trifluoromethyl group and the dichlorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] N-(2,4-dichlorophenyl)-4-methylthiadiazole-5-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3S2/c1-9-15(27-25-24-9)16(23-14-6-5-11(18)8-13(14)19)26-12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTAYTKCLRVPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=NC2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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